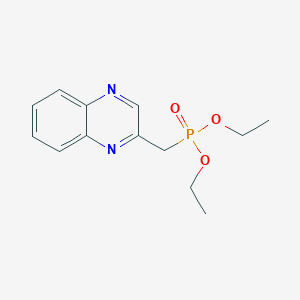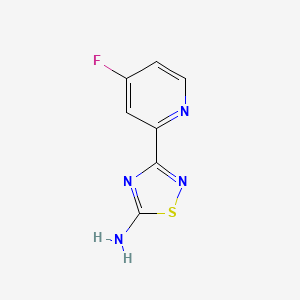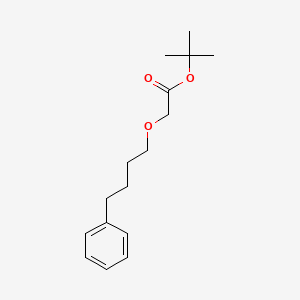![molecular formula C18H18ClN3O2 B13876599 ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst, such as aluminum chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
類似化合物との比較
Similar Compounds
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the 2-chlorophenyl group and the carbamate moiety in this compound imparts unique chemical and biological properties, distinguishing it from other quinazoline derivatives. These structural features contribute to its specific interactions with molecular targets and its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)21-17-20-16-10-6-4-8-14(16)12-22(17)11-13-7-3-5-9-15(13)19/h3-10H,2,11-12H2,1H3,(H,20,21,23) |
InChIキー |
JBLGVJUAUBAKKM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)










![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
